Carbamic acid, (4-chlorophenyl)-, tetradecyl ester (9CI)
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Overview
Description
Carbamic acid, (4-chlorophenyl)-, tetradecyl ester (9CI) is a chemical compound with the molecular formula C21H34ClNO2 and a molecular weight of 367.96 g/mol . It is also known by its IUPAC name, tetradecyl (4-chlorophenyl)carbamate . This compound is characterized by the presence of a carbamate group attached to a 4-chlorophenyl ring and a tetradecyl chain.
Preparation Methods
The synthesis of carbamic acid, (4-chlorophenyl)-, tetradecyl ester typically involves the reaction of 4-chlorophenyl isocyanate with tetradecanol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Carbamic acid, (4-chlorophenyl)-, tetradecyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-chlorophenyl carbamic acid and tetradecanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, (4-chlorophenyl)-, tetradecyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: It can be used in the formulation of various industrial products, including coatings and surfactants.
Mechanism of Action
The mechanism of action of carbamic acid, (4-chlorophenyl)-, tetradecyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 4-chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Carbamic acid, (4-chlorophenyl)-, tetradecyl ester can be compared with other similar compounds, such as:
Carbamic acid, (4-chlorophenyl)-, ethyl ester: This compound has a shorter alkyl chain (ethyl group) compared to the tetradecyl chain in the tetradecyl ester.
Carbamic acid, (4-chlorophenyl)-, methyl ester: Similar to the ethyl ester but with a methyl group instead of an ethyl or tetradecyl group.
Properties
Molecular Formula |
C21H34ClNO2 |
---|---|
Molecular Weight |
368.0 g/mol |
IUPAC Name |
tetradecyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C21H34ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-25-21(24)23-20-16-14-19(22)15-17-20/h14-17H,2-13,18H2,1H3,(H,23,24) |
InChI Key |
WRSQXLNUOGSIIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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